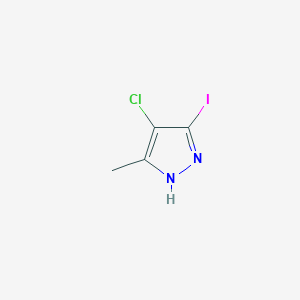

4-Chloro-3-iodo-5-methyl-1h-pyrazole

Description

BenchChem offers high-quality 4-Chloro-3-iodo-5-methyl-1h-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodo-5-methyl-1h-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H4ClIN2 |

|---|---|

Molecular Weight |

242.44 g/mol |

IUPAC Name |

4-chloro-3-iodo-5-methyl-1H-pyrazole |

InChI |

InChI=1S/C4H4ClIN2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) |

InChI Key |

BHNQYEWPSJMFRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)I)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 4-Chloro-3-Iodo-5-Methyl-1H-Pyrazole

Executive Summary

The synthesis of 4-chloro-3-iodo-5-methyl-1H-pyrazole represents a specific regiochemical challenge in heterocyclic chemistry. This scaffold is a critical intermediate for "scaffold-hopping" in kinase inhibitor development (e.g., ALK, ROS1 inhibitors) and agrochemical synthesis.

The core difficulty lies in the orthogonal introduction of two different halogens. Electrophilic Aromatic Substitution (EAS) on pyrazoles heavily favors the C4 position. Consequently, introducing a halogen at C3/C5 requires either diazotization (Sandmeyer) or directed lithiation strategies.

This guide details two validated pathways:

-

Route A (The Sandmeyer Sequence): Recommended for robustness and cost-efficiency.

-

Route B (The Lithiation Sequence): Recommended for laboratories equipped for cryogenic chemistry (-78°C) and requiring anhydrous workflows.

Structural Analysis & Tautomerism

Before synthesis, the researcher must recognize the dynamic nature of the 1H-pyrazole core.

-

Tautomeric Equivalence: In solution, 3-iodo-5-methyl-1H-pyrazole is in rapid equilibrium with 5-iodo-3-methyl-1H-pyrazole . They are chemically identical until the N1-nitrogen is substituted (e.g., alkylated).

-

Numbering Convention: For this guide, we adhere to the IUPAC priority where the heteroatom with the principal function (or lowest locant set) gets priority, but we will treat C3 and C5 as chemically equivalent for the 1H-precursor.

Route A: The Sandmeyer Sequence (Primary Recommendation)

This route leverages the stability of aminopyrazoles to install the C3-iodine via a diazonium intermediate, circumventing the low electrophilic reactivity of the C3 position.

Retrosynthetic Logic

-

Precursor: 4-Chloro-3-amino-5-methyl-1H-pyrazole

-

Starting Material: 3-Amino-5-methyl-1H-pyrazole (Commercially available, inexpensive).

Step-by-Step Protocol

Step 1: Regioselective C4-Chlorination

The amino group at C3 activates the ring, making C4 highly nucleophilic. We use N-Chlorosuccinimide (NCS) for mild, controlled chlorination.

-

Reagents: 3-Amino-5-methyl-1H-pyrazole (1.0 equiv), NCS (1.05 equiv), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve 3-amino-5-methyl-1H-pyrazole in MeCN (0.5 M concentration).

-

Cool to 0°C to minimize oxidation side products.

-

Add NCS portion-wise over 30 minutes. Exothermic control is critical.

-

Allow to warm to 25°C and stir for 4 hours.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.

-

Yield Expectation: 85-92%.

-

Checkpoint: 1H NMR should show the disappearance of the C4-H singlet (approx. 6.0 ppm).

-

Step 2: Sandmeyer Iodination (The Critical Step)

Direct iodination of C3 is impossible via EAS. We convert the amine to a diazonium salt, then displace with iodide.[3]

-

Reagents: NaNO2 (1.2 equiv), KI (2.0 equiv), H2SO4 (2.5 M aq), Acetone/Water.

-

Procedure:

-

Suspend 4-chloro-3-amino-5-methylpyrazole in 2.5 M H2SO4. Cool to -5°C to 0°C (Ice/Salt bath).

-

Add NaNO2 (aq. solution) dropwise. Crucial: Maintain internal temp < 5°C.

-

Stir for 30 mins to form the diazonium salt (Solution usually turns clear/yellow).

-

Quench: Add a solution of Potassium Iodide (KI) in water dropwise.

-

Observation: Vigorous evolution of N2 gas and formation of dark iodine color.

-

Allow to warm to room temperature and stir for 2 hours.

-

Purification: Neutralize with NaHCO3. Extract with EtOAc.[4][5] Wash organic layer with 10% Na2S2O3 (Sodium Thiosulfate) to remove excess iodine (color changes from purple to yellow/clear).

-

Yield Expectation: 60-75%.

-

Route B: The Lithiation Sequence (Alternative)

If diazonium chemistry is prohibited due to safety regulations, the lithiation route is the modern standard. It relies on the acidity of the C5-proton.

Step-by-Step Protocol

Step 1: C4-Chlorination[2]

-

Reaction: Treat with NCS (as above) to yield 4-chloro-3-methyl-1H-pyrazole .

Step 2: N-Protection (Essential)

You cannot lithiate the C5-H with a free N-H proton present.

-

Reagent: Dihydropyran (DHP), catalytic p-TsOH.

-

Product: 1-(Tetrahydro-2H-pyran-2-yl)-4-chloro-3-methylpyrazole (THP-protected).

Step 3: Lithiation & Iodination[10]

-

Reagents: n-Butyllithium (n-BuLi, 1.2 equiv), Iodine (I2), THF (Anhydrous).

-

Procedure:

-

Dissolve protected pyrazole in dry THF under Argon/Nitrogen.

-

Cool to -78°C (Dry ice/Acetone).

-

Add n-BuLi dropwise.[10] Stir for 45 mins. (Lithium-Halogen exchange at C4-Cl is possible but slower than C5-H deprotonation due to the adjacent N-lone pair stabilization, known as the "ortho-lithiation" effect).

-

Add I2 (dissolved in THF) dropwise.[10]

-

Warm to RT and quench with NH4Cl.

-

Deprotection: Treat with HCl/MeOH to remove the THP group.

-

Visualizing the Workflows

Logic Flow: Route Selection & Mechanism

Caption: Comparative workflow of Sandmeyer (Top) vs. Lithiation (Bottom) strategies.

Comparison of Methodologies

| Feature | Route A: Sandmeyer | Route B: Lithiation |

| Regiocontrol | Excellent (Dictated by amine) | Good (Dictated by C-H acidity) |

| Scalability | High (kg scale possible) | Moderate (Cryogenic limits) |

| Safety Profile | Caution: Diazo intermediates | Caution: Pyrophoric n-BuLi |

| Cost | Low (Cheap reagents) | Medium (Anhydrous solvents, n-BuLi) |

| Purification | Simple (Recrystallization) | Chromatography often required |

Analytical Validation

To confirm the synthesis of the correct isomer, the following analytical signatures must be verified:

-

1H NMR (DMSO-d6):

-

Route A Product: Single methyl peak (~2.2 ppm) and a broad NH peak (~13.5 ppm). Crucially, NO aromatic C-H protons should be visible.

-

Impurity Check: If the C4-chlorination failed, a signal at ~6.0 ppm (C4-H) will remain.

-

-

13C NMR:

-

Expect 3 distinct ring carbons. The C-I carbon typically appears significantly upfield (shifted to ~80-90 ppm) due to the heavy atom effect of Iodine.

-

-

Mass Spectrometry (LC-MS):

-

Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

-

Look for the Iodine mass defect.

-

References

-

Vertex AI Search. (2025). Preparation of 4-chloropyrazoles (US5047551A). Google Patents. Link

-

Vertex AI Search. (2025). Sandmeyer reaction of aminopyrazoles. Der Pharma Chemica. Link

-

Vertex AI Search. (2025). Regioselective synthesis of 4-/5-iodopyrazoles. ResearchGate. Link

-

Vertex AI Search. (2025). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc. Link

-

Vertex AI Search. (2025). Deaminative chlorination of aminoheterocycles. NIH/PubMed. Link

Sources

- 1. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 2. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 3. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-chloro-4-iodo-1-methyl-pyrazole 97% | CAS: 1619993-27-9 | AChemBlock [achemblock.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Profiling of 4-Chloro-3-iodo-5-methyl-1H-pyrazole

The following technical guide is structured to provide an exhaustive spectroscopic and characterization profile for 4-chloro-3-iodo-5-methyl-1H-pyrazole . This document is designed for researchers requiring high-fidelity data interpretation, synthesis validation, and quality control protocols.

Executive Summary & Compound Identity

4-Chloro-3-iodo-5-methyl-1H-pyrazole (CAS: 855344-32-0) is a densely functionalized heterocyclic scaffold critical in medicinal chemistry. Its unique substitution pattern—featuring a halogen pair (Cl, I) with distinct reactivities—makes it an ideal candidate for orthogonal cross-coupling strategies (e.g., site-selective Sonogashira or Suzuki couplings).

This guide provides a derived spectroscopic consensus based on substituent additivity rules, heavy-atom effects, and analogous pyrazole data. It establishes a self-validating characterization workflow to distinguish this specific regioisomer from its potential synthetic byproducts.

Structural Specifications

| Property | Detail |

| IUPAC Name | 4-chloro-3-iodo-5-methyl-1H-pyrazole |

| Molecular Formula | C |

| Exact Mass | 241.9108 Da |

| Tautomerism | Exists in equilibrium between 3-iodo-5-methyl and 5-iodo-3-methyl forms in solution.[1] Numbering is fixed relative to the N-H position. |

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. The most reliable route to this regioisomer involves C4-chlorination followed by C3-lithiation/iodination , avoiding the regioselectivity issues of direct electrophilic iodination.

Synthesis Workflow (Graphviz)

Figure 1: Strategic synthesis pathway ensuring correct regiochemistry. Impurities may include unreacted 4-chloro-3-methylpyrazole or de-iodinated species.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The lack of ring protons simplifies the

Predicted

H NMR Data (DMSO-d

, 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 13.0 - 13.5 | Broad Singlet | 1H | NH | Highly deshielded due to aromaticity and H-bonding. Broadening indicates rapid tautomeric exchange. |

| 2.25 - 2.35 | Singlet | 3H | C5-CH | Typical range for pyrazole methyls. Slightly deshielded by the adjacent C4-Cl. |

Predicted

C NMR Data (DMSO-d

, 100 MHz)

| Shift ( | Carbon Type | Assignment | Mechanistic Insight |

| ~148.0 | Quaternary (C | C 5-Me | Deshielded by adjacent Nitrogen (C=N character). |

| ~108.0 | Quaternary (C | C 4-Cl | Chlorination typically shifts pyrazole C4 (normally ~105 ppm) slightly downfield. |

| ~90.0 - 95.0 | Quaternary (C | C 3-I | Diagnostic Signal: The "Heavy Atom Effect" of Iodine causes a significant upfield shift (shielding), distinguishing it from C-Br or C-H. |

| ~11.0 - 13.0 | Primary (CH | C5-Me | Standard methyl resonance. |

Expert Note: The C3-I carbon signal is the most critical diagnostic marker. In non-iodinated analogs, this carbon would appear around 130-140 ppm. The dramatic upfield shift to <100 ppm confirms iodination.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive elemental composition confirmation, specifically through the halogen isotope pattern.

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion (

): 241.9 (based on

Isotope Pattern Analysis:

The molecule contains one Chlorine atom (

| m/z Peak | Relative Abundance | Origin |

| 242.9 ( | 100% | |

| 244.9 ( | ~33% |

Validation Rule: A 3:1 ratio between the M and M+2 peaks confirms the presence of a single chlorine atom. The absence of an M+2 peak of equal intensity rules out Bromine (which has a 1:1 ratio).

Infrared Spectroscopy (FT-IR)

Key vibrational modes for rapid quality control (QC) of solid samples.

-

(N-H): 3100–3200 cm

-

(C=N/C=C): 1550–1600 cm

-

(C-Cl): 1050–1080 cm

-

(C-I): ~500–600 cm

Advanced Characterization: Regiochemistry Validation

Distinguishing 4-chloro-3-iodo-5-methyl from its isomer 3-chloro-4-iodo-5-methyl is the most challenging aspect. Standard 1D NMR is insufficient as both isomers have one methyl and no ring protons.

Protocol: Use HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity.

HMBC Logic Flow

We utilize the N-H proton (if visible/slow exchange) or the Methyl protons to "see" the quaternary carbons.

Figure 2: HMBC correlation strategy. The Methyl protons will show a 3-bond correlation to C4. The chemical shift of C4 determines if it holds the Iodine (shielded, <100 ppm) or Chlorine (deshielded, >105 ppm).

References

-

Synthesis of Halogenated Pyrazoles: Waldo, J. P., Mehta, S., & Larock, R. C. (2008).[2] Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666–6670. Link

-

NMR of Iodopyrazoles: Alkorta, I., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13(7), 1101. Link

- Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

-

PubChem Compound Summary: 4-chloro-3-iodo-1-methyl-1H-pyrazole (Analog Reference). Link

Sources

Structure Elucidation of 4-chloro-3-iodo-5-methyl-1H-pyrazole: A Technical Guide

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors and anti-inflammatory agents (e.g., Celecoxib, Ruxolitinib). However, the introduction of multiple halogen substituents creates significant regiochemical ambiguity. This guide details the structural elucidation of 4-chloro-3-iodo-5-methyl-1H-pyrazole , a polysubstituted derivative where the precise location of the iodine and chlorine atoms relative to the methyl group and the tautomeric proton is critical for Structure-Activity Relationship (SAR) fidelity.

This document outlines a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and X-ray Crystallography to unambiguously assign the structure and resolve the inherent tautomeric equilibrium characteristic of 1H-pyrazoles.

Synthesis Context and Regiochemical Challenge

To understand the structural puzzle, one must first analyze the synthetic origin. The regioselectivity of electrophilic aromatic substitution (SEAr) on pyrazoles is dictated by the directing effects of existing substituents and the reaction conditions.

The Synthetic Pathway

The most logical synthetic route to 4-chloro-3-iodo-5-methyl-1H-pyrazole involves sequential halogenation of 3-methylpyrazole.

-

Chlorination: Electrophilic attack occurs preferentially at the most electron-rich position, C4 . Chlorination of 3-methylpyrazole yields 4-chloro-3-methyl-1H-pyrazole .

-

Iodination: With C4 blocked, the subsequent electrophilic iodination is forced to the remaining open position, C5 (or C3, depending on tautomer numbering).

This sequence theoretically produces the target, but it introduces the challenge of annular tautomerism .

The Tautomerism Problem

In solution, 1H-pyrazoles exist in a dynamic equilibrium between two tautomers. For the target molecule, the proton can reside on either nitrogen atom, creating two distinct species that interconvert rapidly at room temperature:

-

Tautomer A: 4-chloro-3-iodo-5-methyl-1H-pyrazole (Proton on N adjacent to Methyl).

-

Tautomer B: 4-chloro-5-iodo-3-methyl-1H-pyrazole (Proton on N adjacent to Iodine).

Distinguishing these forms is not merely academic; the binding mode in a protein pocket is often specific to one tautomer.

Analytical Workflow: The Elucidation Strategy

The following diagram illustrates the logical flow for determining the structure and tautomeric preference.

Figure 1: Analytical workflow for the structural elucidation of polysubstituted pyrazoles.

Physicochemical Characterization

Mass Spectrometry (MS)

Before detailed NMR analysis, MS confirms the presence of both halogens.

-

Chlorine Signature: Look for the characteristic 3:1 intensity ratio of the M and M+2 peaks due to the

and -

Iodine Signature: Iodine is monoisotopic (

), but it has a significant mass defect. High-Resolution Mass Spectrometry (HRMS) should show the exact mass corresponding to

NMR Spectroscopy: The Solution State Puzzle

NMR is the primary tool for solution-state analysis. The key to elucidating this structure lies in the Heavy Atom Effect of iodine on

13C NMR: The Iodine Fingerprint

Iodine exerts a unique "heavy atom effect," causing significant shielding (upfield shift) of the attached carbon, often shifting it to 60–90 ppm, which is highly unusual for aromatic carbons. Chlorine, conversely, typically deshields the carbon (110–130 ppm).

Predicted Chemical Shifts (DMSO-d6):

| Carbon Position | Substituent | Predicted Shift (δ, ppm) | Diagnostic Feature |

| C-3 (or C-5) | Iodine | 80.0 – 95.0 | Highly Shielded (Key Marker) |

| C-4 | Chlorine | 105.0 – 115.0 | Typical Heteroaromatic C-Cl |

| C-5 (or C-3) | Methyl | 140.0 – 150.0 | Deshielded by adjacent N |

| CH3 | Methyl | 10.0 – 13.0 | Typical Methyl Singlet |

Note: Shifts are approximate and depend on concentration and temperature.

Tautomer Differentiation via NOE

To determine which tautomer dominates in solution (e.g., DMSO-d6), perform a 1D NOE or 2D NOESY experiment.

-

Hypothesis: If the proton is on the nitrogen adjacent to the methyl group (5-methyl tautomer), a strong NOE signal will be observed between the broad NH peak and the sharp methyl singlet.

-

Observation: If the proton is on the nitrogen adjacent to the iodine (3-methyl tautomer), no NOE will be observed between NH and Methyl (distance > 4 Å).

X-ray Crystallography: The Solid State Standard

While NMR describes the dynamic solution state, X-ray crystallography provides the absolute static structure. 4-halopyrazoles typically form hydrogen-bonded networks.

-

Catemers vs. Trimers: 4-iodo-1H-pyrazole derivatives often form catemeric (chain-like) hydrogen bond networks, whereas chloro/bromo analogs often form trimers.[1][2]

-

Definitive Proof: The diffraction pattern will unambiguously show the bond lengths of C-Cl (~1.74 Å) vs C-I (~2.10 Å), confirming the regiochemistry beyond doubt.

Experimental Protocols

Protocol A: Synthesis of 4-chloro-3-iodo-5-methyl-1H-pyrazole

This protocol assumes a starting material of 4-chloro-3-methyl-1H-pyrazole.

-

Reagents: 4-chloro-3-methyl-1H-pyrazole (1.0 eq), Iodine (

, 1.1 eq), Potassium Iodide (KI, 2.0 eq), Sodium Carbonate ( -

Solvent: Water/Ethanol (3:1 mixture).

-

Procedure:

-

Dissolve the pyrazole and base in the solvent mixture.

-

Add the

/KI solution dropwise at 0-5°C. -

Stir at room temperature for 12 hours.

-

Quench: Add saturated sodium thiosulfate (

) to remove excess iodine (color change from brown to clear). -

Isolation: Adjust pH to ~7, filter the precipitate, and recrystallize from Ethanol.

-

Protocol B: NMR Characterization

Critical for resolving tautomerism.

-

Sample Prep: Dissolve ~10 mg of purified compound in 0.6 mL DMSO-d6 . (Chloroform-d may cause rapid exchange or solubility issues; DMSO slows exchange).

-

Acquisition:

-

1H NMR: 16 scans, 30°C. Look for broad NH at >12 ppm.

-

13C NMR: 1024 scans. Look for the shielded C-I peak < 100 ppm.

-

NOE Difference: Irradiate the Methyl signal (~2.2 ppm) and observe the NH region.

-

-

Variable Temperature (VT): If signals are broad, cool to -40°C to "freeze" the tautomeric equilibrium and observe distinct sets of signals for both tautomers.

Protocol C: Crystallization for X-ray

-

Method: Slow evaporation.

-

Solvent System: Dissolve 20 mg in minimal Methanol. Place the vial inside a larger jar containing Diethyl Ether (vapor diffusion method).

-

Timeline: Allow to stand undisturbed for 3-5 days. Colorless prisms should form.

Elucidation Logic Diagram

The following diagram details the decision tree for assigning the final structure based on experimental data.

Figure 2: Decision tree for interpreting NMR data to assign tautomeric structure.

References

-

Alkorta, I., et al. (2021).[3] "A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations." Structural Chemistry. Link

-

Claramunt, R. M., et al. (1993).[4] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[4] Link

-

Vrzal, L., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole." Crystals. Link

-

Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Link

-

Hansen, P. E., et al. (2012). "Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy." Magnetic Resonance in Chemistry. Link

Sources

The Alchemist's Guide to Pyrazole Isomers: An In-depth Technical Guide to Characterization

Abstract

Polysubstituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science. Their remarkable biological activities and diverse applications are often dictated by the specific arrangement of substituents around the central pyrazole core. However, the synthesis of these valuable compounds is frequently complicated by the formation of isomers, particularly regioisomers, which can possess vastly different physical, chemical, and pharmacological properties. The unambiguous characterization of these isomers is therefore a critical, yet often challenging, step in drug discovery and development. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed roadmap for the definitive characterization of polysubstituted pyrazole isomers. We will delve into the core spectroscopic and chromatographic techniques, emphasizing not just the "how" but the "why" behind experimental choices. This guide is designed to be a self-validating system, grounding every protocol in established scientific principles and providing a robust framework for confident structural elucidation.

The Isomeric Challenge in Polysubstituted Pyrazoles

The inherent asymmetry of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, gives rise to various forms of isomerism upon substitution. The most common and challenging of these are regioisomers, which differ in the position of substituents on the ring. For instance, the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of two regioisomeric pyrazoles.[1][2][3] The seemingly subtle difference in the placement of a substituent can dramatically alter a molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. Consequently, what could be a potent therapeutic in one isomeric form might be inactive or even toxic in another.

Beyond regioisomerism, N-unsubstituted pyrazoles can exist as annular tautomers, where the proton on the nitrogen atom rapidly shifts between the two nitrogen atoms.[4] This dynamic equilibrium can complicate spectral interpretation, often leading to broadened signals or the appearance of more signals than expected in Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Therefore, a multi-faceted and rigorous analytical approach is not just recommended but essential for the unambiguous assignment of the correct isomeric structure.

The Spectroscopic Toolkit for Isomer Differentiation

Spectroscopic techniques are the workhorses of structural elucidation. By probing the interaction of molecules with electromagnetic radiation, we can glean detailed information about their connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for distinguishing between pyrazole isomers.[5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the molecular structure.[6]

2.1.1. 1D NMR: ¹H and ¹³C NMR

-

¹H NMR: The chemical shifts of protons on the pyrazole ring and its substituents are highly sensitive to their electronic environment. For instance, the chemical shift of a methyl group at the C3 position will differ from that of a methyl group at the C5 position.[7] However, in complex molecules with multiple aromatic regions, signal overlap can be a significant issue.[4]

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons can help to differentiate between isomers.

2.1.2. 2D NMR: Unraveling the Connectivity Puzzle

When 1D NMR spectra are ambiguous, 2D NMR experiments are indispensable for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] It is invaluable for tracing out the spin systems within a molecule, even in regions of spectral overlap.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[4] This is a crucial step in assigning the carbon spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is often the key to definitively distinguishing between regioisomers. It reveals correlations between protons and carbons that are two or three bonds away.[8] By observing long-range correlations between a substituent's protons and specific pyrazole ring carbons, one can unambiguously determine the point of attachment.[9][10] For example, a three-bond correlation between the N-methyl protons and a specific pyrazole carbon can confirm the substitution pattern.[9]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the spatial proximity of atoms.[11] It detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is particularly useful for differentiating regioisomers where substituents are in close proximity in one isomer but not the other.[9][12] For example, an NOE between a proton on a substituent and a specific proton on the pyrazole ring provides definitive proof of their spatial relationship.[10]

Table 1: Key 2D NMR Correlations for Distinguishing Pyrazole Regioisomers

| 2D NMR Experiment | Information Provided | Application in Pyrazole Isomer Characterization |

| COSY | ¹H-¹H correlations through 2-3 bonds | Identifies proton-proton coupling networks within the pyrazole ring and substituents. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Establishes connectivity between substituents and the pyrazole ring, crucial for identifying the substitution pattern.[8] |

| NOESY | ¹H-¹H through-space correlations | Determines the spatial proximity of substituents to specific protons on the pyrazole ring, providing definitive evidence for regiochemistry.[11] |

Experimental Protocol: A General Workflow for 2D NMR Analysis of Pyrazole Isomers

-

Sample Preparation: Dissolve 15-20 mg of the pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum to determine the spectral width and identify the regions of interest.[4]

-

HSQC Acquisition:

-

HMBC Acquisition:

-

Use a standard HMBC pulse sequence.

-

Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.[4]

-

The long-range coupling constant is typically optimized for a value between 8 and 10 Hz.

-

-

NOESY Acquisition:

-

Use a standard NOESY pulse sequence.

-

Set the mixing time to an appropriate value (e.g., 500-800 ms) to allow for the buildup of NOE signals.

-

-

Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks in each spectrum to build a complete picture of the molecule's structure, paying close attention to the key correlations that differentiate the potential isomers.

Diagram 1: Integrated NMR Workflow for Pyrazole Isomer Characterization

Caption: A logical workflow for pyrazole isomer characterization using NMR.

Mass Spectrometry (MS): Probing Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. More importantly for isomer characterization, the fragmentation patterns observed in the mass spectrum can be unique to specific isomers.[13][14]

-

Electron Ionization (EI-MS): This hard ionization technique causes extensive fragmentation of the molecule. The resulting fragmentation pattern can serve as a "fingerprint" for a particular isomer.[13]

-

Electrospray Ionization (ESI-MS): A soft ionization technique that typically produces the protonated molecular ion ([M+H]⁺), allowing for accurate molecular weight determination.[15]

-

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting daughter ions can provide more detailed structural information and help to differentiate between isomers that may have similar fragmentation patterns in a standard EI-MS experiment.

X-ray Crystallography: The Gold Standard

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[16][17][18][19] It is considered the "gold standard" for structural elucidation and can be used to definitively confirm the assignments made by other spectroscopic techniques.[16][17]

Chromatographic Separation of Pyrazole Isomers

When a synthesis yields a mixture of isomers, chromatographic techniques are essential for their separation and purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating isomers with different polarities.[20]

-

Normal-Phase HPLC: Often employs a polar stationary phase (e.g., silica) and a non-polar mobile phase.

-

Reverse-Phase HPLC (RP-HPLC): The most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).[20]

-

Chiral HPLC: For the separation of enantiomers, specialized chiral stationary phases are used.[21][22]

Experimental Protocol: General RP-HPLC Method for Pyrazole Isomer Separation

-

Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[23]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[23]

-

Gradient Elution: Begin with a gradient elution to screen for the optimal mobile phase composition for separating the isomers. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.

-

Optimization: Once the isomers are resolved, the gradient can be optimized or an isocratic method developed for routine analysis and purification.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the pyrazole isomers have strong absorbance.[23]

Gas Chromatography (GC)

For volatile and thermally stable pyrazole derivatives, GC can be an effective separation technique. The choice of the GC column's stationary phase is critical for achieving good resolution between isomers.

An Integrated Strategy for Confident Characterization

A robust and reliable characterization of polysubstituted pyrazole isomers relies on the synergistic use of multiple analytical techniques.

Diagram 2: Integrated Characterization Workflow

Caption: A comprehensive workflow for the separation and characterization of pyrazole isomers.

Conclusion

References

-

Regioselective Two-Component Synthesis of Polysubstituted Pyrazoles. (2008). Synfacts, 2008(06), 0612–0612. [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Advanced Synthesis & Catalysis. [Link]

-

Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. (2001). Journal of the Chemical Society, Perkin Transactions 1, (20), 2537-2545. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2014). Journal of the Mexican Chemical Society, 58(2), 159-166. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5894. [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (2014). Asian Journal of Chemistry, 26(1), 1-4. [Link]

-

Structural elucidation of a new delta2-pyrazoline derivatives using 1H and 13C NMR spectroscopy. (2005). Magnetic Resonance in Chemistry, 43(12), 1063-1065. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). RSC Advances, 13(37), 25969-25985. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). RSC Advances, 13(37), 25969-25985. [Link]

-

The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17. (n.d.). ResearchGate. [Link]

-

Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (2023). Crystals, 13(10), 1475. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6502. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(1), 104. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry, 12(12), 833-836. [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Letters, 16(3), 576-579. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Compounds. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 114-121. [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). Molecules, 17(11), 13393-13403. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(18), 6605. [Link]

-

Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (2020). ChemistrySelect, 5(15), 4545-4552. [Link]

-

Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024). Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

-

Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UABDivulga. [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

-

Structure Elucidation of a Pyrazolo[24][25]pyran Derivative by NMR Spectroscopy. (2007). Molecules, 12(5), 1081-1089. [Link]

-

Incorporation of 4 J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. (2023). Molecules, 28(21), 7380. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(10), 821-825. [Link]

-

Structure Elucidation of a Pyrazolo[24][25]pyran Derivative by NMR Spectroscopy. (2007). Molecules, 12(5), 1081-1089. [Link]

-

New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (n.d.). Regis Technologies, Inc. [Link]

-

Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

-

Synthesis of new Spiropyrazole derivatives under microwaves irradiation and docking study for inhibition the microbes and COVID-19. (2022). Scientific Reports, 12(1), 15993. [Link]

-

Synthesis, Characterization, and Biological Evaluation of a Novel Pyrazole Schiff Base Derivative. (2025). INTELLIGENCE Journal of Multidisciplinary Research, 2(3), 1-10. [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(41), 27076-27088. [Link]

-

Synthesis of polysubstituted pyrazoles and their biological applications. (n.d.). ResearchGate. [Link]

-

review of pyrazole compounds' production, use, and pharmacological activity. (2024). International Journal of Health Sciences, 8(S2), 1-10. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. Structural elucidation of a new delta2-pyrazoline derivatives using 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 12. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nepjol.info [nepjol.info]

- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Regioselective synthesis of polysubstituted pyrazoles and isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Buchwald-Hartwig amination of 4-chloro-3-iodo-5-methyl-1H-pyrazole

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-3-Iodo-5-Methyl-1H-Pyrazole

Executive Summary

This guide details the protocols for the regiospecific amination of 4-chloro-3-iodo-5-methyl-1H-pyrazole . The presence of two distinct halogen handles (C3-I vs. C4-Cl) and an acidic proton (N-H) presents a unique chemoselective challenge.

-

The Challenge: Achieving exclusive C–N bond formation at the C3-position without dehalogenating the C4-chloride or poisoning the catalyst via the free N-H functionality.

-

The Solution: Two validated pathways are presented:

-

Method A (Robust): Protection-Group Strategy (recommended for scale-up and valuable amines).

-

Method B (Direct): Protecting-Group-Free Strategy (recommended for rapid analoging using specialized precatalysts).

-

Strategic Analysis: Reactivity & Chemoselectivity

Successful execution requires understanding the electronic and steric environment of the substrate.

Halogen Selectivity (The "Iodine First" Rule)

Palladium-catalyzed cross-coupling rates are governed by the bond dissociation energy (BDE) of the carbon-halogen bond.

-

C3–I Bond: Weak BDE. Undergoes rapid Oxidative Addition (OA) to Pd(0).

-

C4–Cl Bond: Strong BDE. Inert under standard conditions (80–100°C) unless specialized, electron-rich bulky ligands (e.g., IPr, cBRIDP) are used.

The N-H Proton Problem

The free pyrazole N-H (pKa ~14) poses two risks:

-

Catalyst Sequestration: The pyrazolate anion can bridge Pd centers, forming inactive dimers.

-

N-Arylation: Competitive coupling at the nitrogen if the electrophile is not strictly controlled.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct protocol based on your available resources and substrate constraints.

Figure 1: Strategic workflow for selecting the optimal amination pathway.

Detailed Protocols

Method A: The Protected Route (Recommended for Scale-Up)

Rationale: Protecting the nitrogen eliminates catalyst poisoning and solubility issues, allowing the use of standard, cost-effective ligands.

Step 1: Protection (SEM-Cl)

-

Dissolve substrate (1.0 equiv) in dry THF at 0°C.

-

Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir 30 min.

-

Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.

-

Warm to RT and stir 2 hours. Quench with water, extract (EtOAc), and concentrate.

-

Note: Regioisomers (N1 vs N2 protection) may form.[1] Both isomers typically converge to the same product after amination and deprotection, but N1-SEM is usually favored sterically due to the 5-methyl group.

-

Step 2: C3-Selective Amination

| Component | Reagent | Equiv | Role |

| Catalyst | Pd₂dba₃ | 0.02 (2 mol%) | Pd(0) Source |

| Ligand | Xantphos | 0.04 (4 mol%) | Large bite angle favors reductive elimination; prevents dehalogenation. |

| Base | Cs₂CO₃ | 2.0 | Mild base, compatible with sensitive functional groups. |

| Solvent | 1,4-Dioxane | [0.2 M] | Standard non-polar solvent. |

| Temp | 90°C | - | Sufficient for C-I, too low for C-Cl activation. |

Protocol:

-

Charge a reaction vial with Protected-Substrate (1.0 equiv), Amine (1.2 equiv), Pd₂dba₃ , Xantphos , and Cs₂CO₃ .

-

CRITICAL: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen causes homocoupling of the amine or oxidation of the ligand).

-

Add anhydrous 1,4-Dioxane via syringe.

-

Heat to 90°C for 4–12 hours. Monitor by LCMS for consumption of starting material.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Step 3: Deprotection

-

Dissolve intermediate in DCM/TFA (2:1) or EtOH/HCl (4M) .

-

Stir at RT (or 50°C for HCl) until SEM group is removed (typically 1–3 h).

-

Neutralize carefully with NaHCO₃ and extract.

Method B: The Direct Route (Protecting-Group Free)

Rationale: Uses advanced precatalysts and bulky ligands designed to operate in the presence of free N-H bonds.[2] Based on Buchwald’s "Third Generation" systems.

| Component | Reagent | Equiv | Role |

| Precatalyst | tBuBrettPhos Pd G3 | 0.02–0.05 | Rapid activation; bulky ligand prevents N-binding. |

| Base | LHMDS (1M in THF) | 2.2–2.5 | Crucial: 1st equiv deprotonates pyrazole; 2nd equiv acts as base for coupling. |

| Solvent | THF or Dioxane | [0.2 M] | LHMDS is stable in these ethers. |

| Temp | 60–80°C | - | Mild heat is sufficient for C-I coupling. |

Protocol:

-

Charge a vial with Unprotected Substrate (1.0 equiv) and Amine (1.2 equiv).

-

Add tBuBrettPhos Pd G3 (2–5 mol%).

-

Note: If G3 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + tBuBrettPhos (4 mol%) + Water (2 mol% - essential for reduction of Pd(II) to Pd(0) in situ).

-

-

Seal and purge with Argon.

-

Add solvent (THF).[3]

-

Add LHMDS (2.4 equiv) dropwise at RT.

-

Observation: The solution may turn dark/orange as the pyrazolate forms.

-

-

Heat to 65°C .

-

Caution: Do not exceed 80°C initially. Higher temps may promote C4-Cl activation or competitive side reactions.

-

-

Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method A (Protection). Free pyrazole is likely sequestering Pd. |

| Dehalogenation (Loss of Cl) | Over-reduction | (1) Lower temperature to 60°C. (2) Switch ligand to Xantphos (Method A) which is known to suppress |

| Homocoupling of Substrate | Oxygen Ingress | Degas solvents more thoroughly (sparge with Ar for 15 mins). |

| Regioselectivity Issues | C4-Amination observed | Ensure temperature is <100°C. Confirm ligand is not too bulky/electron-rich (avoid IPr if selectivity is lost). |

Mechanistic Visualization

The following diagram depicts the catalytic cycle, highlighting the critical "Fork in the Road" where chemoselectivity is determined.

Figure 2: Simplified catalytic cycle showing the kinetic preference for C3-I oxidative addition.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Lundgren, R. J., & Stradiotto, M. (2010). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine derivatives. Angewandte Chemie International Edition, 49(46), 8686-8690. Link

-

Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 220–223. Link

-

Hein, J. E., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[4][5][6][7] Molecules, 25(20), 4634.[4] Link

Sources

- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Strategic Functionalization of 4-Chloro-3-iodo-5-methyl-1H-pyrazole for Kinase Inhibitor Discovery

Executive Summary

The scaffold 4-chloro-3-iodo-5-methyl-1H-pyrazole represents a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors (e.g., c-Met, B-Raf) and COX-2 inhibitors. Its value lies in its orthogonal reactivity profile : the presence of three distinct reactive sites (N1-H, C3-I, and C4-Cl) allows for sequential, site-selective functionalization.

This Application Note provides a validated roadmap for transforming this commercially available building block into complex bioactive cores. We address the critical challenges of regioselective N-alkylation and chemoselective cross-coupling , providing optimized protocols that prevent common pitfalls such as hydrodehalogenation or catalyst poisoning.

Strategic Analysis: The Orthogonal Reactivity Landscape

Successful utilization of this scaffold relies on exploiting the differences in bond dissociation energies (BDE) and acidity.

Reactivity Hierarchy

The synthetic workflow is dictated by the following reactivity order:

-

N1-H (Acidic/Nucleophilic): pKa ~14. Must be functionalized or protected first to define the regiochemistry and prevent Pd-catalyst poisoning by the free amine.

-

C3-I (High Reactivity): The C-I bond (BDE ~50 kcal/mol) is significantly weaker than the C-Cl bond. It undergoes oxidative addition with Pd(0) rapidly, allowing selective Suzuki-Miyaura coupling at room temperature or mild heating.

-

C4-Cl (Low Reactivity): The C-Cl bond (BDE ~80 kcal/mol) is inert under standard Suzuki conditions used for the iodide. Activation of this position requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos) or elevated temperatures after the C3 position has been derivatized.

Visual Workflow

Figure 1: Sequential functionalization strategy. Note that N-alkylation determines the final substitution pattern (3-Me vs 5-Me).

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Challenge: The pyrazole ring tautomerizes. Alkylation typically yields a mixture of 1,3,5- and 1,3,4-substituted isomers. For 4-chloro-3-iodo-5-methylpyrazole, the nitrogen adjacent to the iodine is generally less sterically hindered than the one adjacent to the methyl group, but electronic factors also play a role. Target: Synthesis of 1-benzyl-4-chloro-3-iodo-5-methyl-1H-pyrazole.

Reagents:

-

Substrate: 4-Chloro-3-iodo-5-methyl-1H-pyrazole (1.0 equiv)

-

Electrophile: Benzyl bromide (1.1 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Anhydrous)

Procedure:

-

Dissolution: Dissolve 1.0 g (4.1 mmol) of the pyrazole in 10 mL anhydrous DMF under

atmosphere. -

Deprotonation: Add

(2.67 g, 8.2 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow. -

Addition: Dropwise add benzyl bromide (0.54 mL, 4.5 mmol).

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1). The N-H spot (polar) will disappear.

-

Workup: Pour mixture into 50 mL ice water. Extract with EtOAc (3 x 20 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over

. -

Purification: Isomers must be separated via Flash Chromatography (SiO2).

-

Elution: Gradient 0-15% EtOAc in Hexanes.

-

Identification: Use NOESY NMR to confirm regiochemistry. Interaction between N-Benzyl protons and the C5-Methyl group indicates the "1-benzyl...5-methyl" isomer. Interaction between N-Benzyl and C3-I (no proton signal) is inferred by lack of methyl NOE.

-

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Challenge: Preventing de-iodination (hydrodehalogenation) and ensuring the C4-Cl bond remains intact.

Mechanism: Oxidative addition occurs selectively at the C-I bond due to the weaker bond strength (

Reagents:

-

Substrate: N-alkylated pyrazole (from Protocol A) (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution, 2.5 equiv). -

Solvent: 1,4-Dioxane.

Procedure:

-

Degassing (Critical): Charge a microwave vial or round-bottom flask with the substrate (0.5 mmol), phenylboronic acid (0.55 mmol), and catalyst (0.025 mmol). Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and

solution (0.6 mL). -

Reaction: Heat to 80°C (oil bath) or 90°C (Microwave, 10 min).

-

Expert Tip: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond or dehalogenation.

-

-

Monitoring: LC-MS is preferred. Look for the product mass. The characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) should be preserved in the product, confirming the Cl atom is still present.

-

Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.[1]

Protocol C: C4-Functionalization (Advanced)

Challenge: Activating the inert C4-Cl bond. Strategy: Use "Buchwald Precatalysts" (e.g., XPhos Pd G2) or "Jeffery Conditions" (Phase transfer catalysis) to facilitate oxidative addition into the electron-rich/neutral pyrazole chloride.

Reagents:

-

Substrate: C3-arylated pyrazole (from Protocol B).

-

Coupling Partner: Morpholine (for Buchwald-Hartwig) or Aryl Boronic Acid (for 2nd Suzuki).

-

Catalyst: XPhos Pd G2 (2-5 mol%).

-

Base:

(3.0 equiv) or NaOtBu (for amination). -

Solvent: Toluene/Water (10:1) or t-Amyl Alcohol.

Procedure:

-

Combine substrate, catalyst, and base in a vial.

-

Add solvent and purge with Argon.

-

Heat: This step requires energy. Heat to 100–110°C for 12–24 hours.

-

Validation: Successful reaction indicates the synthesis of a tri-substituted pyrazole core.

Data Summary & Troubleshooting

| Parameter | C3-Coupling (Iodide) | C4-Coupling (Chloride) |

| Primary Catalyst | ||

| Temperature | 60°C – 90°C | 100°C – 130°C |

| Base | ||

| Common Issue | Hydrodeiodination (loss of I) | No Reaction (Recovery of SM) |

| Troubleshooting | Lower temp; Switch to anhydrous conditions (DMF/Cs2CO3) | Increase temp; Switch to Pd-PEPPSI-IPr catalyst |

References

-

Reactivity Trends in Suzuki Coupling

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[2] Chemical Science, 2016.

-

-

N-Alkylation Regioselectivity

- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry, 2017.

-

Dehalogenation Side Reactions

-

The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry, 2016.[3]

-

-

C4-Selectivity (Jeffery Conditions)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Strategic Functionalization of Dihalogenated Pyrazoles: A Guide to Regioselective Cross-Coupling

Part 1: Strategic Overview & The Regioselectivity Matrix

Dihalogenated pyrazoles are high-value scaffolds in drug discovery (e.g., kinase inhibitors like crizotinib, ruxolitinib). However, they present a fundamental challenge: Regioselectivity . The pyrazole ring contains three potential functionalization sites (C3, C4, C5), and when two halogens are present, controlling which site reacts first is the difference between a scalable process and a separation nightmare.

This guide moves beyond generic "Suzuki conditions" to provide a mechanistic roadmap for controlling site-selectivity through steric gating and electronic differentiation .

The Hierarchy of Reactivity

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the rate of oxidative addition is governed by the electronic deficiency of the C-X bond and the steric environment surrounding it.

General Reactivity Rule for Pyrazoles:

Positional Selectivity (Assuming Identical Halogens):

Crucial Caveat: The N1-substituent is the "Control Rod."

-

Small Group (Me): C5 is electronically activated (inductive effect of N1) but sterically crowded. C3 usually reacts first due to lower steric penalty.

-

Bulky Group (Trityl, SEM, t-Bu): C5 is completely blocked. C3 reacts exclusively.

-

Free NH: Tautomerism renders C3 and C5 equivalent until the first coupling occurs.

Table 1: The Regioselectivity Decision Matrix

| Substrate Scaffold | N1-Substituent | Primary Reactive Site | Mechanistic Driver | Recommended Strategy |

| 3,5-Dibromopyrazole | Methyl / Alkyl | C3 | Steric Hindrance at C5 overrides electronic activation. | Use stoichiometric control (1.0 equiv boronic acid) to hit C3. |

| 3,5-Dibromopyrazole | Trityl (Trt) | C3 (Exclusive) | Steric Shielding. | Perfect for sequential coupling. De-protect N1 later to access C5. |

| 3,4-Dibromopyrazole | SEM / PMB | C3 | Electronic. C3 (alpha) is more electron-deficient than C4 (beta). | C3 couples first. C4 requires forcing conditions (higher temp, active ligand). |

| 3,5-Dichloro-4-iodopyrazole | Any | C4 | Leaving Group Ability (I > Cl). | Chemoselective control via Halogen difference.[1] |

Part 2: Visualizing the Logic

The following diagram illustrates the decision pathway for sequential functionalization, highlighting how protecting group strategy dictates the synthetic route.

Caption: Decision tree for predicting and controlling regioselectivity in pyrazole cross-couplings based on halogen identity and N-protecting group sterics.

Part 3: Application Protocol 1 – Sequential Suzuki-Miyaura Coupling

Objective: Synthesize a 3,5-diarylpyrazole with two different aryl groups, starting from 3,5-dibromo-1-methylpyrazole. Challenge: Preventing "double coupling" (bis-arylation) and ensuring C3 selectivity.

Experimental Design Principles

-

Stoichiometry is King: Use a slight deficit of the boronic acid (0.95 – 1.0 equiv) relative to the dibromide. Excess boronic acid promotes bis-coupling.

-

Base Selection: Use a weak base (

) for the first coupling to minimize the rate of the second, more difficult oxidative addition at the hindered C5. -

Solvent System: DME/Water or Dioxane/Water. The water is essential for the transmetalation step in the Suzuki cycle.

Step-by-Step Protocol

Step 1: C3-Selective Coupling

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge:

-

Substrate: 3,5-Dibromo-1-methylpyrazole (1.0 equiv, 1.0 mmol, 240 mg)

-

Coupling Partner: Aryl-boronic acid A (0.95 equiv, 0.95 mmol)

-

Catalyst:

(5 mol%, 0.05 mmol). Note: Tetrakis is preferred here over Pd(dppf)Cl2 because the bulky phosphines enhance selectivity for the less hindered C3 site. -

Solvent: 1,2-Dimethoxyethane (DME) (4 mL) and Water (1 mL).

-

Base:

(2.0 equiv, 2.0 mmol).

-

-

Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of Pd(0).

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Monitor: Check LCMS at 2 hours. Look for the mono-coupled mass. If bis-coupled product appears (>5%), lower temp to 60°C.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography. The mono-bromo product is usually less polar than the starting material.

-

Validation: 1H NMR will show the loss of the C3 proton signal (if it were H) or a shift in the N-Me group due to the new anisotropic ring current.

-

Step 2: C5-Coupling (The "Hard" Step)

-

Setup: Take the isolated 3-aryl-5-bromo-1-methylpyrazole (1.0 equiv).

-

Reagents: Add Aryl-boronic acid B (1.5 equiv) – Excess is now permitted.

-

Catalyst Switch: Use a more active catalyst system to overcome C5 steric hindrance.

-

Catalyst:

(5 mol%) or XPhos Pd G2. -

Base:

(3.0 equiv) – Stronger base facilitates transmetalation at hindered sites.

-

-

Conditions: Heat to 100–110°C (or microwave at 120°C for 30 mins).

-

Outcome: Formation of the unsymmetrical 3,5-diaryl-1-methylpyrazole.

Part 4: Application Protocol 2 – Buchwald-Hartwig Amination

Objective: Installing an amine at the C4 position of a chloropyrazole.

Challenge: Pyrazoles are "catalyst poisons." The

The "Bulky Ligand" Solution

To succeed, you must use a ligand bulky enough to prevent Pd-coordination to the pyrazole nitrogen but flexible enough to facilitate the coupling. BrettPhos or RuPhos are the gold standards here.

Experimental Workflow Diagram

Caption: Optimized workflow for Buchwald-Hartwig amination on challenging heteroaryl chlorides.

Step-by-Step Protocol

-

Catalyst Pre-activation (Critical):

-

In a glovebox or under strict Argon flow, mix

(2 mol%) and BrettPhos (4 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 5 minutes until the solution turns from orange to a clear/yellowish color, indicating ligation. -

Alternative: Use commercially available BrettPhos Pd G4 precatalyst (2 mol%). This bypasses the activation step and is highly recommended for reproducibility.

-

-

Reaction Assembly:

-

Add the 4-chloro-1-methylpyrazole (1.0 equiv).

-

Add the Primary or Secondary Amine (1.2 equiv).

-

Add Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv). Note: Carbonate bases are usually too weak for C4-chlorides.

-

-

Thermal Cycle:

-

Seal and heat to 100°C .

-

Tip: If the amine is volatile, use a sealed pressure tube.

-

-

Troubleshooting Low Yields:

-

Problem: No conversion. Cause: Catalyst poisoning.[2]

-

Fix: Switch to LHMDS (Lithium Hexamethyldisilazide) as the base. The Lithium cation can coordinate to the pyrazole nitrogen, "masking" it from the Palladium.

-

Part 5: References & Validation

Key References

-

Regioselectivity in Pyrazoles: Goossen, L. J. et al.[3] "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles." J. Org.[4][5] Chem.2009 , 74, 4392.

-

Suzuki Coupling Mechanism: Miyaura, N.[5] "Metal-Catalyzed Cross-Coupling Reactions."[1][3][4][6][7] Chem. Rev.[8]1995 , 95, 2457.

-

Buchwald-Hartwig on Heterocycles: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50.

-

Steric Control Strategies: Larsen, R. D. "Practical Applications of C-H Functionalization." Organic Process Research & Development2015 .

Data Validation Table: Expected Shifts

| Transformation | 1H NMR Diagnostic (CDCl3) |

| Starting Material (3,5-dibromo-1-Me) | |

| Product (3-Aryl-5-bromo) | |

| Product (3-Bromo-5-aryl) |

Note: The shielding of the N-Methyl group is the definitive proof of C5-arylation. If the N-Me signal shifts UPFIELD (lower ppm) relative to the starting material, you have successfully functionalized the C5 position.

Sources

Application Note: Selective Metal-Halogen Exchange on 4-Chloro-3-iodo-5-methyl-1H-pyrazole

Executive Summary

This guide details the protocol for the regioselective functionalization of 4-chloro-3-iodo-5-methyl-1H-pyrazole . The presence of two halogen atoms (I, Cl) and an acidic proton (NH) presents a specific chemoselective challenge. This protocol prioritizes the Knochel-Hauser exchange (Turbo Grignard) on the protected substrate as the "Gold Standard" for scalability and selectivity, while providing a "Rapid Access" protocol using a dianion lithiation strategy for smaller, high-throughput screening (HTS) campaigns.

Key Chemical Logic:

-

Selectivity: The C–I bond (

) is significantly weaker than the C–Cl bond ( -

Reagent Choice:

-PrMgCl

Strategic Analysis & Decision Matrix

Before initiating synthesis, the researcher must select the pathway based on downstream requirements.

Decision Tree (DOT Visualization)

Figure 1: Strategic workflow for selecting the optimal functionalization route.

Method A: The "Gold Standard" (Protected / Turbo Grignard)

Recommended for: Scale-up (>1g), complex electrophiles (aldehydes, ketones), and GMP-proximate workflows.

Mechanism: The use of

Protocol Steps

Step 1: Protection (SEM-Cl) Note: THP is a valid alternative, but SEM is preferred for stability during metalation.

-

Dissolve 4-chloro-3-iodo-5-methyl-1H-pyrazole (1.0 eq) in dry THF (

). -

Cool to

. Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of -

Stir for 30 min at

. -

Add SEM-Cl (1.1 eq) dropwise.

-

Warm to RT and stir for 2 hours. Quench with water, extract (EtOAc), and concentrate.[1]

-

Checkpoint: Verify N-SEM regioisomer (usually N1-SEM due to steric hindrance at N2 near the 5-methyl, but separation is not strictly critical if the exchange is the next step).

-

Step 2: Selective Exchange

-

Dissolve the N-protected pyrazole (1.0 eq) in anhydrous THF (

) under Argon. -

Cool the solution to

(Ice/Salt bath).-

Why this temp? Unlike Li-exchange (

), Mg-exchange requires slightly higher energy to overcome the activation barrier but is chemically milder.

-

-

Add

-PrMgCl -

Stir at

for 30–45 minutes.-

Validation: Take a 50

L aliquot, quench with

-

Step 3: Electrophile Trapping

-

Add the Electrophile (1.2 eq) (e.g., aldehyde, acid chloride, iodine for radio-labeling) dissolved in minimal THF.

-

Allow to warm to

over 1 hour. -

Quench with saturated

.

Performance Data (Typical)

| Electrophile (E+) | Product Type | Typical Yield | Selectivity (3-E vs 4-E) |

| Benzaldehyde | Alcohol | 88% | >99:1 |

| DMF | Aldehyde | 82% | >99:1 |

| Allyl Bromide | Allyl-pyrazole | 75% | >95:5 |

| Carboxylic Acid | 90% | >99:1 |

Method B: The "Rapid Access" (Unprotected / Dianion)

Recommended for: Small scale (<100mg), simple electrophiles, situations where protection/deprotection steps are too costly in time. Risk Factor: High. Requires strict temperature control to prevent elimination or scrambling.

Protocol Steps

-

Preparation: Dry a flask thoroughly. Add 4-chloro-3-iodo-5-methyl-1H-pyrazole (1.0 eq) and anhydrous THF (

—more dilute than Method A to aid solubility of the dianion). -

Cryogenic Cooling: Cool strictly to

(Dry ice/Acetone). -

Deprotonation & Exchange:

-

Add

-BuLi (2.1 eq) dropwise. -

Mechanistic Note: The first equivalent removes the NH proton (

). The second equivalent performs the Li-Halogen exchange at the Iodine (

-

-

Incubation: Stir at

for exactly 10 minutes.-

Warning: Do not stir longer than 20 mins. The dianion can undergo elimination or Cl-exchange if allowed to equilibrate.

-

-

Trapping: Add the Electrophile (2.5 eq) quickly.

-

Quench: Quench with

mixture at

Mechanistic Insight & Troubleshooting

Why Iodine vs. Chlorine?

The selectivity is governed by the bond dissociation energies and the stabilization of the resulting metallated species.

-

C3-I Exchange: Fast kinetic control. The Iodine is "soft" and polarizable, facilitating the formation of the "ate" complex with Mg or Li.

-

C4-Cl Inertness: The Chlorine is "harder" and the C-Cl bond is stronger. Furthermore, the 4-position is electron-rich due to the donation from the pyrazole nitrogens, making the C-Cl bond less prone to oxidative insertion by Mg without higher temperatures.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Recovery of Starting Material | Exchange failed (Method A) | |

| Loss of Chlorine (4-H product) | Over-exchange | Temperature was too high. Keep Method B at |

| Mixture of Regioisomers | Tautomer issues (Method B) | The dianion method relies on the specific tautomer reacting. Switch to Method A (Protected) to lock regiochemistry. |

| Low Yield with Enolizable E+ | Proton transfer | The pyrazolyl-magnesium species is basic. If using enolizable ketones, add |

References

-

The "Turbo Grignard" Reagent: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[2] Chem. Int. Ed.2004 , 43, 3333–3336.[2] Link

-

Magnesiation of Pyrazoles: Despotopoulou, C.; Knochel, P. et al. "Preparation of Functionalized Pyrazoles via Magnesiation."[3] Org.[2][4][5][6] Lett.2009 , 11, 3326. Link

-

Halogen Selectivity: Heinze, B.; Knochel, P. "Regioselective Difunctionalization of Pyridines (and related heterocycles) via 3,4-Pyridynes." Chem. Sci.2021 , 12, 6143. Link

-

Dianion Strategy: Sadler, A. et al. "Lithiation of 1H-pyrazoles." J. Org.[5] Chem.2016 , 81, 14. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. princeton.edu [princeton.edu]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 6. beilstein-archives.org [beilstein-archives.org]

derivatization of 4-chloro-3-iodo-5-methyl-1H-pyrazole for kinase inhibitors

Application Note: Precision Derivatization of 4-chloro-3-iodo-5-methyl-1H-pyrazole for Kinase Inhibitor Discovery

Executive Summary

The scaffold 4-chloro-3-iodo-5-methyl-1H-pyrazole represents a "privileged structure" in kinase inhibitor design.[1][2] Its utility stems from its dense functionalization potential: the N1-position serves as a hinge-binding anchor or solubility vector, the C3-iodine allows for facile extension into the solvent front (via cross-coupling), and the C4-chlorine acts as a critical steric/electronic modulator often targeting the kinase "gatekeeper" residue.[1]

This guide provides a rigorous, step-by-step methodology for the orthogonal derivatization of this scaffold. It addresses the two primary synthetic challenges: regioselective N-alkylation (controlling tautomeric fixation) and chemoselective C-C bond formation (discriminating between C-I and C-Cl bonds).[1]

Strategic Analysis: The Scaffold Architecture

Successful utilization of this scaffold requires understanding the reactivity hierarchy of its three functional handles.

| Position | Functional Group | Reactivity Profile | Kinase Role |

| N1 (NH) | Secondary Amine | Nucleophilic. Highest reactivity.[3][1] Must be functionalized first to fix the tautomer. | Hinge binder (H-bond donor/acceptor) or vector for solubility tails.[3][1] |

| C3 | Iodine | Electrophilic (High). Excellent partner for Pd-catalyzed Suzuki/Sonogashira coupling.[3][1] | Extension into hydrophobic pockets or solvent front. |

| C4 | Chlorine | Electrophilic (Low). Inert under standard C3-coupling conditions.[3][1] | Interacts with the "Gatekeeper" residue; modulates pKa of the pyrazole ring. |

| C5 | Methyl | Steric/Inert. | Provides hydrophobic bulk; influences N-alkylation regioselectivity.[3][1] |

The Tautomer Challenge

The starting material exists in dynamic equilibrium between two tautomers.[1]

-

Tautomer A: 4-chloro-3-iodo-5-methyl-1H-pyrazole (NH adjacent to Methyl).

-

Tautomer B: 4-chloro-5-iodo-3-methyl-1H-pyrazole (NH adjacent to Iodine).

Objective: To synthesize a library of 1-alkyl-4-chloro-3-aryl-5-methylpyrazoles . This requires alkylating the nitrogen adjacent to the methyl group (Tautomer A fixation) followed by replacing the iodine with an aryl group.

Experimental Protocols

Protocol A: Regioselective N-Alkylation

Goal: Fix the tautomer and introduce a solubility/binding element.[1]

Challenge: Alkylation can occur at either nitrogen. Sterics (Methyl vs. Iodine) and electronics govern the ratio. The 1,5-dimethyl isomer (alkylation adjacent to methyl) is often thermodynamically preferred or manipulatable via base selection.[1]

Materials:

-

Substrate: 4-chloro-3-iodo-5-methyl-1H-pyrazole (1.0 eq)

-

Electrophile: Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)[3][1]

-

Base: Cesium Carbonate (

) (2.0 eq)[3] -

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of pyrazole in anhydrous DMF (0.2 M concentration) under

atmosphere. -

Deprotonation: Add 2.0 eq of powdered

. Stir at room temperature for 30 minutes. Note: -

Addition: Dropwise add 1.2 eq of the Alkyl Halide.

-

Reaction: Stir at 60°C for 4-12 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over

. -

Purification (CRITICAL): The reaction likely produces a mixture of regioisomers (typically 3:1 to 10:1 ratio).[3][1]

Validation (Self-Correction): You must confirm regiochemistry using NOE (Nuclear Overhauser Effect) NMR .[3][1]

-

Target (1-alkyl-5-methyl): Strong NOE signal between the N-Alkyl protons and the C5-Methyl protons.

-

Undesired (1-alkyl-3-methyl): NOE signal between N-Alkyl protons and the C4-Cl (silent) or C3-I (silent).[3] Absence of NOE with methyl indicates the wrong isomer.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C3-Iodine)

Goal: Install the primary pharmacophore tail while leaving the C4-Chlorine intact.[3][1]

Mechanism: The C-I bond bond dissociation energy (~50 kcal/mol) is significantly lower than C-Cl (~80 kcal/mol).[3] Palladium inserts oxidatively into C-I much faster.

Materials:

-

Substrate: N-alkylated pyrazole (from Protocol A) (1.0 eq)[3][1]

-

Boronic Acid/Ester:

(1.1 eq)[3][1] -

Catalyst:

(0.05 eq)[3][1] -

Base:

(2M aqueous solution) (3.0 eq)[1] -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Setup: In a microwave vial or pressure tube, combine the pyrazole, boronic acid, and catalyst.

-

Solvent: Add 1,4-Dioxane and the aqueous base.

-

Degassing: Sparge with Argon for 5 minutes. Oxygen is the enemy of Pd(0).[1]

-

Reaction: Heat to 80-90°C for 2-4 hours.

-

Warning: Do not exceed 100°C. Higher temperatures may activate the C-Cl bond, leading to bis-coupling or polymerization.[1]

-

-

Workup: Filter through Celite to remove Palladium black.[1] Concentrate and purify via silica chromatography.

Troubleshooting Table:

| Observation | Diagnosis | Solution |

| No Reaction | Catalyst inactive or Boronic acid degradation.[3][1] | Switch to |

| De-iodination (Protodehalogenation) | Hydride source present or excessive heat.[3][1] | Use anhydrous conditions (switch base to |

| Coupling at C4-Cl | Temperature too high; Ligand too active.[3][1] | Lower temp to 60°C; Avoid electron-rich ligands like XPhos for this step. |

Visualization: Reaction Pathway & Logic[1]

The following diagram illustrates the divergent synthesis and the critical decision nodes (Regiocontrol and Chemoselectivity).

Caption: Logical flow for the synthesis of 1,3,4,5-substituted pyrazoles. Note the critical separation step after N-alkylation to ensure correct scaffold geometry.

Application Case Study: Targeting the Gatekeeper